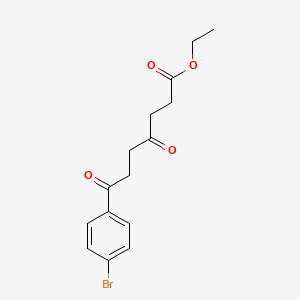

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is likely an organic compound containing a bromophenyl group, a heptanoate group, and an ethyl ester group. The presence of the bromophenyl group suggests that it might be used in reactions where the bromine atom acts as a leaving group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. The compound’s bromophenyl group might make it relatively heavy and possibly increase its boiling point .Applications De Recherche Scientifique

Synthesis and Applications of Bromophenyl Compounds

Bromophenyl compounds are integral in various chemical syntheses and applications, including the development of pharmaceuticals and materials with unique properties. A practical synthesis approach for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, demonstrates the broader category of bromophenyl derivatives' relevance in drug development (Qiu, Gu, Zhang, & Xu, 2009). This example underscores the importance of bromophenyl compounds in synthesizing non-steroidal anti-inflammatory and analgesic materials, highlighting the potential relevance of Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate in similar contexts.

Brominated Flame Retardants

The study on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food, illustrating the wide application of brominated compounds in enhancing fire safety of materials (Zuiderveen, Slootweg, & de Boer, 2020). Although Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not directly mentioned, the research on brominated flame retardants can provide insights into the compound's potential applications in materials science.

Biodegradation and Environmental Fate

Understanding the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into how similar compounds, potentially including Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate, might behave in environmental contexts (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Research on ETBE's aerobic and anaerobic degradation pathways can inform environmental risk assessments and remediation strategies for related compounds.

Antioxidant Activity Analysis

The review on analytical methods used in determining antioxidant activity highlights the importance of evaluating compounds for their potential antioxidant properties, relevant to both food engineering and pharmaceutical applications (Munteanu & Apetrei, 2021). While Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is not specifically discussed, the methodologies described could be applied to assess its antioxidant capabilities, if any.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their various biological effects .

Biochemical Pathways

Related compounds such as indole derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Related compounds have been shown to exhibit various biological activities, suggesting that ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate may also have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The future directions for a compound like this would depend on its intended use and how well it performs in that role. If it were a pharmaceutical, for example, future work might involve optimizing its synthesis, improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

Propriétés

IUPAC Name |

ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrO4/c1-2-20-15(19)10-8-13(17)7-9-14(18)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGJLBJOBCTBJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729070 |

Source

|

| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |

CAS RN |

1208318-08-4 |

Source

|

| Record name | Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)